

An In-depth Technical Guide to Pyrrolidine Ricinoleamide

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Compound of Interest		
Compound Name:	Pyrrolidine Ricinoleamide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Pyrrolidine Ricinoleamide**, a fatty acid amide derivative that has garnered interest for its biological activities. The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its notable antiproliferative effects, presenting a core resource for professionals in medicinal chemistry and oncology drug development.

Core Chemical Identity

Pyrrolidine Ricinoleamide is a synthetic compound formed by the amide linkage between ricinoleic acid, a hydroxylated omega-9 fatty acid, and pyrrolidine, a five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and clinically significant pharmaceuticals, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore.[1][2]

Chemical Structure

The formal chemical name for **Pyrrolidine Ricinoleamide** is (12R)-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one. The structure features a C18 fatty acid backbone with a cisdouble bond between carbons 9 and 10 and a hydroxyl group at the 12th carbon, which is of (R) stereochemistry. This ricinoleoyl group is attached via an amide bond to the nitrogen atom of a pyrrolidine ring.



Physicochemical Properties

The key quantitative properties of **Pyrrolidine Ricinoleamide** are summarized in the table below, providing essential data for experimental design and formulation.

Property	Value	Reference(s)
CAS Number	1246776-23-7	
Molecular Formula	C22H41NO2	-
Molecular Weight	351.6 g/mol	
Boiling Point	506.5 ± 33.0 °C (Predicted)	
Density	0.958 ± 0.06 g/cm ³ (Predicted)	
Solubility	DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 30 mg/mL	-
Storage Temperature	-20°C	-

Synthesis of Pyrrolidine Ricinoleamide

The synthesis of **Pyrrolidine Ricinoleamide** is typically achieved through the amidation of ricinoleic acid or its activated derivatives with pyrrolidine. The following protocol is a representative method based on established procedures for fatty amide synthesis.

Experimental Protocol: Amidation of Ricinoleic Acid

Objective: To synthesize (12R)-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one from ricinoleic acid and pyrrolidine.

Materials:

- Ricinoleic Acid (from castor oil hydrolysis)
- Pyrrolidine
- Thionyl chloride (SOCl2) or a carbodiimide coupling agent (e.g., DCC, EDC)



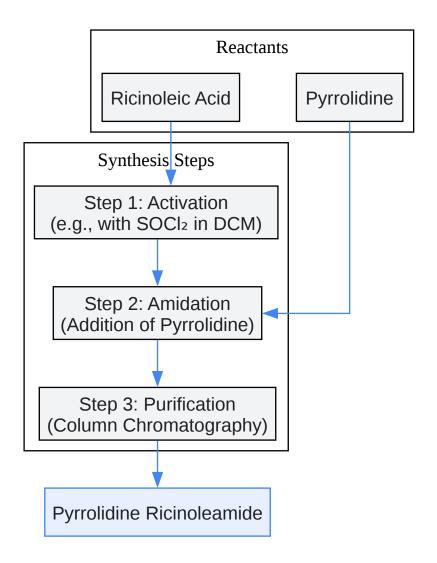
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
- Add thionyl chloride (1.2 eq) dropwise to the solution. Allow the reaction to stir at room temperature for 1-2 hours to form the acyl chloride. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
- Amidation Reaction: In a separate flask, dissolve pyrrolidine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this solution to 0°C.
- Slowly add the prepared ricinoleoyl chloride solution to the pyrrolidine solution dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.



- Purification: Purify the crude amide using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure Pyrrolidine Ricinoleamide.
- Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.



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Caption: Chemical synthesis workflow for Pyrrolidine Ricinoleamide.

Biological Activity: Antiproliferative Effects

Research has demonstrated that **Pyrrolidine Ricinoleamide** exhibits significant antiproliferative activity against a variety of human cancer cell lines. A key study investigated a



series of synthetic fatty acid amides and found that derivatives of ricinoleic acid were particularly potent.[2]

Quantitative Antiproliferative Data

The compound has shown notable efficacy, particularly against human glioma (U251) and multidrug-resistant ovarian cancer (NCI-ADR/RES) cell lines.[2] The antiproliferative activity is typically quantified by the GI₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. While the specific GI₅₀ value for **Pyrrolidine Ricinoleamide** from the primary literature is not detailed here, the study highlights its potent effects. For context, the structurally similar Pyrrolidine Linoleamide from the same study showed the following activities:

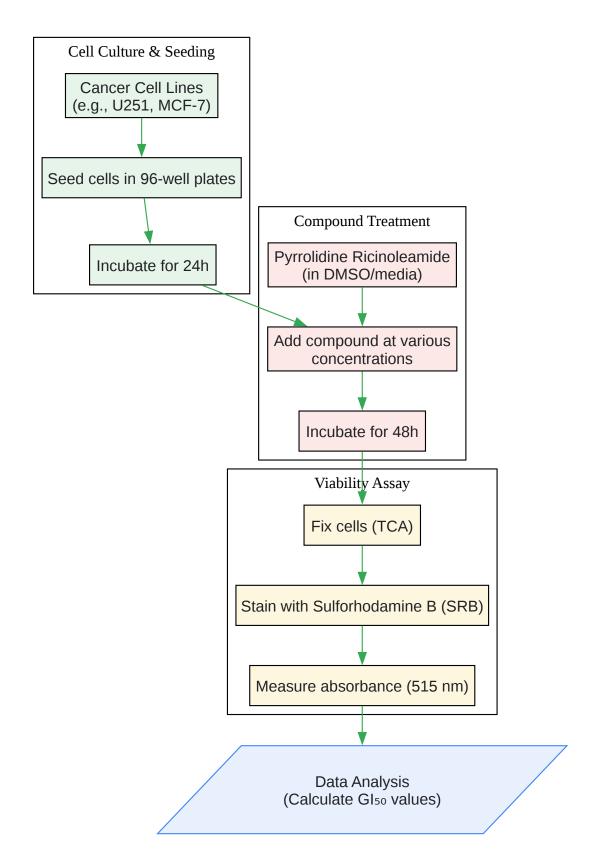
Cell Line	Cancer Type	Gl₅₀ (μM) [approx.]
U251	Glioma	36.0
MCF-7	Breast	82.5
NCI-ADR/RES	Ovarian (Multidrug Resistant)	23.1
786-0	Renal	65.7
NCI-H460	Lung (Non-small cell)	109.7
PC-3	Prostate	97.7
OVCAR-3	Ovarian	101.6

Note: Data presented for Pyrrolidine Linoleamide to illustrate the activity range of this compound class as reported in the same foundational study. The ricinoleamide derivative was also reported as highly active. [2]

Experimental Workflow for Activity Assessment



The evaluation of antiproliferative activity follows a standardized cell-based assay protocol.



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Caption: Workflow for assessing antiproliferative activity.

Conclusion

Pyrrolidine Ricinoleamide is a well-defined fatty acid amide with promising antiproliferative properties. Its structure, combining the versatile pyrrolidine scaffold with a renewable fatty acid backbone from castor oil, makes it an interesting candidate for further investigation in cancer drug discovery.[2] The straightforward synthesis and potent activity, especially against aggressive cancers like glioma, warrant deeper exploration of its mechanism of action and structure-activity relationships to develop novel therapeutic agents.

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